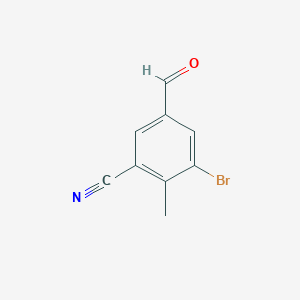
3-Bromo-5-formyl-2-methylbenzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-5-formyl-2-methylbenzonitrile is an organic compound with the molecular formula C9H6BrNO. It is a derivative of benzonitrile, characterized by the presence of a bromine atom, a formyl group, and a methyl group on the benzene ring. This compound is used as an intermediate in organic synthesis and has applications in various fields including chemistry and pharmaceuticals .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-formyl-2-methylbenzonitrile typically involves multi-step organic reactions. One common method starts with the bromination of 2-methylbenzonitrile, followed by formylation. The reaction conditions often involve the use of bromine (Br2) and a catalyst such as iron(III) bromide (FeBr3) for the bromination step. The formylation can be achieved using formylating agents like dichloromethyl methyl ether (Cl2CHOCH3) in the presence of a Lewis acid catalyst .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Industrial production also emphasizes safety and environmental considerations, ensuring that the processes are efficient and sustainable .
化学反応の分析
Types of Reactions
3-Bromo-5-formyl-2-methylbenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles in the presence of suitable catalysts.
Oxidation and Reduction: The formyl group can be oxidized to a carboxylic acid or reduced to an alcohol.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Coupling: Palladium catalysts and boronic acids in the presence of a base.
Major Products
Substitution: Formation of substituted benzonitriles.
Oxidation: Formation of 3-bromo-5-carboxy-2-methylbenzonitrile.
Reduction: Formation of 3-bromo-5-hydroxymethyl-2-methylbenzonitrile.
Coupling: Formation of biaryl compounds.
科学的研究の応用
3-Bromo-5-formyl-2-methylbenzonitrile is used in various scientific research applications:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme interactions and metabolic pathways.
Medicine: As a precursor in the synthesis of pharmaceutical compounds.
Industry: In the production of agrochemicals and specialty chemicals.
作用機序
The mechanism of action of 3-Bromo-5-formyl-2-methylbenzonitrile involves its interaction with specific molecular targets. In coupling reactions, it acts as an electrophile, facilitating the formation of carbon-carbon bonds. The presence of the formyl group allows it to participate in various nucleophilic addition reactions, while the bromine atom can be substituted by other nucleophiles .
類似化合物との比較
Similar Compounds
2-Bromo-5-methylbenzonitrile: Similar structure but lacks the formyl group.
3-Bromo-2-methylbenzonitrile: Similar structure but lacks the formyl group.
5-Bromo-2-methylbenzonitrile: Similar structure but lacks the formyl group.
Uniqueness
3-Bromo-5-formyl-2-methylbenzonitrile is unique due to the presence of both the bromine atom and the formyl group on the benzene ring. This combination allows it to participate in a wider range of chemical reactions compared to its similar compounds .
特性
分子式 |
C9H6BrNO |
|---|---|
分子量 |
224.05 g/mol |
IUPAC名 |
3-bromo-5-formyl-2-methylbenzonitrile |
InChI |
InChI=1S/C9H6BrNO/c1-6-8(4-11)2-7(5-12)3-9(6)10/h2-3,5H,1H3 |
InChIキー |
JCKIEFLSESZKQO-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1Br)C=O)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















